![molecular formula C17H16N2O5 B6497672 N-{[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide CAS No. 953233-53-9](/img/structure/B6497672.png)
N-{[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide
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Overview
Description
N-{[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide, commonly referred to as N-DMPO, is an organic compound with a wide range of applications in scientific research. This compound has been studied extensively for its ability to act as an inhibitor of enzymes, and its potential for use in drug design. N-DMPO has been used in numerous studies to investigate the structure and function of enzymes, as well as in the development of new drugs.
Scientific Research Applications
N-DMPO is a widely used compound in scientific research, primarily due to its ability to act as an inhibitor of enzymes. It has been used in numerous studies to investigate the structure and function of enzymes, as well as in the development of new drugs. N-DMPO has also been used to study the role of proteins in signal transduction pathways and to study the interactions between proteins and other molecules.
Mechanism of Action
Target of Action
Furan derivatives are known to exhibit remarkable therapeutic efficacy, inspiring medicinal chemists to create numerous innovative antibacterial agents .
Mode of Action
It’s worth noting that furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics .
Biochemical Pathways
Furan derivatives are known to have significant impacts on various biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The compound’s molecular weight, density, and boiling point have been reported , which could potentially influence its pharmacokinetic properties.
Result of Action
Furan derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
Advantages and Limitations for Lab Experiments
N-DMPO has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable at room temperature. Additionally, N-DMPO has a high affinity for enzymes, making it an ideal tool for studying enzyme inhibition. However, N-DMPO has several limitations as well. It is not water soluble, making it difficult to use in aqueous solutions. Additionally, N-DMPO has a low solubility in organic solvents, making it difficult to use in organic reactions.
Future Directions
N-DMPO has a wide range of potential future applications. It could be used to develop new drugs, as well as to study the structure and function of enzymes. Additionally, N-DMPO could be used to study the interactions between proteins and other molecules, as well as to study the role of proteins in signal transduction pathways. Finally, N-DMPO could be used to study the effects of oxidative stress and inflammation, as well as to develop new therapies for cancer and other diseases.
Synthesis Methods
N-DMPO can be synthesized through a multi-step process involving the reaction of 2-amino-5-chloro-3,4-dimethoxyphenol with ethyl chloroformate, followed by the reaction with dimethylformamide and the subsequent reaction with sodium borohydride. The resulting product is then purified and isolated using column chromatography.
properties
IUPAC Name |
N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-21-13-6-5-11(8-16(13)22-2)15-9-12(19-24-15)10-18-17(20)14-4-3-7-23-14/h3-9H,10H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZMSENMFAIJFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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